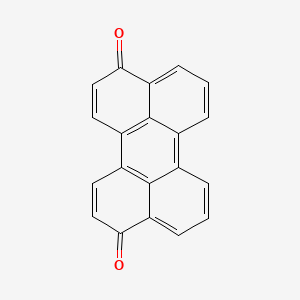

3,10-Perylenedione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5796-93-0 |

|---|---|

Molecular Formula |

C20H10O2 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

perylene-3,10-dione |

InChI |

InChI=1S/C20H10O2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10H |

InChI Key |

FUTARTAINOHELR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C=CC=C4C3=C(C=CC4=O)C5=C2C(=C1)C(=O)C=C5 |

Origin of Product |

United States |

Synthetic Methodologies for 3,10 Perylenedione and Its Structural Analogs

Direct Oxidation Routes for 3,10-Perylenedione

Direct oxidation strategies offer pathways to synthesize this compound from perylene (B46583) without the need for complex multi-step procedures. These methods leverage electrochemical potentials or light energy to induce the desired chemical transformation.

Electrochemical Oxidation of Perylene Precursors

A prominent and environmentally benign method for synthesizing this compound is through the electrochemical oxidation of perylene. smolecule.comacs.org This approach is noted for its high efficiency and selectivity, particularly when conducted within specific nanostructured environments. smolecule.com Recent research demonstrates that this process can be achieved without the use of metal catalysts or organic solvents, which are often required in traditional chemical oxidation methods. acs.orgnih.govresearcher.life

A key innovation in the electrochemical synthesis of this compound is the use of activated carbon (AC) nanopores as nanoreactors. acs.orgacs.orgnih.gov The high surface area and unique pore structure of activated carbon provide a confined environment for the reaction. acs.org AC materials possessing both micropores and mesopores (with sizes ranging from 2 to 4 nm) are particularly effective. acs.org In this method, perylene is first adsorbed onto the activated carbon from the gas phase. acs.orgnih.gov The perylene-adsorbed AC is then used as an electrode, and the electrochemical oxidation occurs within these nanopores. acs.orgnih.gov This pore confinement is crucial for guiding the selective synthesis of this compound, a feat that is difficult to achieve under conventional conditions. acs.org The resulting this compound is hybridized within the AC nanopores, where it exhibits a rapid and reversible two-electron redox reaction due to the large contact interface with the conductive carbon surface. acs.orgnih.gov

The choice of electrolyte is critical for the efficiency and stability of the electrochemical oxidation process. beilstein-journals.org In the synthesis of this compound within activated carbon nanopores, aqueous acidic media, specifically aqueous sulfuric acid (H₂SO₄), has been successfully employed as the electrolyte. acs.orgacs.orgnih.gov The electrolyte facilitates the necessary ion conduction for the redox reactions to occur. jst.go.jp Perylene is electrochemically oxidized to this compound in the AC nanopores at potentials above 0.7 V vs Ag/AgCl in this medium. acs.orgnih.gov The use of an aqueous electrolyte system is advantageous as it is an environmentally benign alternative to organic solvents. acs.org

The nanopores of activated carbon function as nanoreactors that promote the selective oxidation of perylene to this compound. acs.orgacs.org This selectivity arises from the pore confinement effect, which can facilitate reactions that are otherwise unattainable. acs.org The confined space within the nanopores likely influences the orientation and reactivity of the adsorbed perylene molecules, favoring oxidation at the 3 and 10 positions. This method avoids the formation of other oxidation products, leading to a targeted synthesis. acs.org The large interface between the conductive carbon pore surfaces and the perylene molecules ensures an efficient charge transfer, driving the rapid and reversible redox reaction that forms the desired dione (B5365651). acs.orgnih.gov

A significant advantage of this synthetic method is the ability to precisely control the amount of reactant. acs.orgnih.gov Perylene is adsorbed onto the activated carbon in the gas phase, a solvent-free process that allows for its complete adsorption as long as the amount does not surpass the saturated adsorption capacity of the AC. acs.orgacs.org This accurate control over the adsorbed precursor amount is crucial for optimizing the yield of this compound and, consequently, the performance of the resulting material in applications such as electrochemical capacitors. acs.orgacs.org Research has shown that varying the amount of adsorbed perylene directly impacts the volumetric capacitance of the final hybrid material. acs.orgacs.org

Table 1: Effect of Adsorbed Perylene Amount on Electrochemical Performance

| Amount of Adsorbed Perylene (mmol per gram of AC) | Volumetric Capacitance at 0.05 A g⁻¹ (F cm⁻³) | Capacitance Retention at 10 A g⁻¹ (%) |

| 0 (Pristine AC) | 117 | 46% |

| 5 | 299 | 61% |

This table is based on data from three-electrode cell measurements. acs.org

Mechanisms of Selective Formation within Confined Environments

Photochemical Oxidation of Perylene

This compound can also be formed through the photochemical oxidation of perylene. researchgate.net Studies on the photodegradation of perylene adsorbed on surfaces mimicking atmospheric particulate matter have identified this compound as one of the major photoproducts, alongside 1,12-perylenedione. researchgate.net The photochemical reaction is significantly influenced by the environment in which the perylene is adsorbed. researchgate.net The formation of the diones is proposed to occur through a mixed pathway involving both Type I (radical cation) and Type II (singlet oxygen) mechanisms. researchgate.net The process can be initiated by the photoionization of perylene to form a radical cation, or by the reaction with singlet molecular oxygen. researchgate.net

Singlet Oxygen (¹O₂) Mediated Pathways

One of the proposed mechanisms for the formation of this compound involves the reaction of perylene with singlet oxygen (¹O₂). researchgate.net Singlet oxygen, a highly reactive electronically excited state of molecular oxygen, can be generated through energy transfer from an excited photosensitizer. In this Type II pathway, the photosensitized perylene molecule transfers its excess energy to ground-state triplet oxygen, producing singlet oxygen. This highly electrophilic species can then attack the electron-rich perylene molecule, leading to the formation of endoperoxides which can subsequently decompose to yield dione products, including this compound. nii.ac.jpresearchgate.netrsc.org The generation of singlet oxygen has been quantified for some perylene derivatives, supporting the viability of this pathway. nii.ac.jpresearchgate.netosf.io

Perylene Radical-Cation Dependent Mechanisms

An alternative, or concurrent, pathway involves the formation of a perylene radical-cation. This is characteristic of a Type I photochemical reaction. researchgate.net In this mechanism, the initial step is the photoionization of the perylene molecule, where it absorbs a photon and ejects an electron, forming a radical cation (Perylene•⁺). researchgate.net This highly reactive intermediate can then react with water or other nucleophiles present in the environment. Subsequent oxidation and rearrangement steps lead to the formation of hydroxylated intermediates which can be further oxidized to produce this compound. researchgate.net The formation of radical cations is a proposed initial process in the photochemical reactions of many polycyclic aromatic hydrocarbons (PAHs). researchgate.net

Environmental Influence on Photodegradation Products in Adsorbed States

The photodegradation of perylene and the resulting product distribution, including the formation of this compound, are significantly influenced by the environment in which the reaction occurs. researchgate.net When perylene is adsorbed onto surfaces, such as silica (B1680970) gel, which can simulate atmospheric mineral particles, the nature of the photoproducts can differ from those formed in solution. researchgate.netresearchgate.net The presence of water, inorganic ions like nitrate, and organic matter such as fulvic acid can all impact the photochemical transformation. researchgate.net For instance, the presence of oxygen and moisture has been shown to enhance the photolysis of PAHs on soil surfaces. researchgate.net The specific surface properties of the adsorbent can affect the stability and reactivity of intermediates, thereby influencing the final product ratios. nih.gov

Mixed Type I and Type II Photodegradation Pathways

Experimental evidence suggests that the photodegradation of perylene to form this compound and other products often proceeds through a combination of both Type I (radical-cation) and Type II (singlet oxygen) pathways. researchgate.netresearchgate.net The participation of both the perylene radical cation and singlet oxygen in the degradation route has been demonstrated. researchgate.net This mixed-pathway mechanism highlights the complexity of the photochemical processes that PAHs like perylene undergo in the environment. The relative contribution of each pathway can depend on various factors, including the specific reaction conditions, the nature of the solvent or adsorbent, and the presence of other chemical species. nii.ac.jpresearchgate.net

Derivatization and Functionalization Strategies for Perylenediones and Related Perylenes

The core structure of perylene and its oxidized forms, like perylenediones, serves as a versatile platform for the synthesis of a wide range of functional materials. A key strategy in this regard is the derivatization to form perylene diimides (PDIs), which are known for their exceptional chemical, thermal, and photostability, as well as their strong electron-accepting capabilities and high fluorescence quantum yields. dergipark.org.trmdpi.com

Condensation Reactions for Perylene Diimides (PDIs)

Perylene diimides are typically synthesized through condensation reactions involving a perylene tetracarboxylic acid derivative and a primary amine. This approach allows for the introduction of a wide variety of functional groups at the imide positions, thereby tuning the solubility, electronic properties, and self-assembly behavior of the resulting PDI. mdpi.com

The most common and direct route to symmetrically substituted perylene diimides is the condensation reaction of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with two equivalents of a primary amine. dergipark.org.trmdpi.comekb.eg This reaction is typically carried out at high temperatures in high-boiling point solvents such as quinoline, imidazole (B134444), or N-methyl-2-pyrrolidone (NMP). mdpi.comacs.org The use of a catalyst, most commonly zinc acetate, is often employed to facilitate the reaction and improve yields. dergipark.org.trmdpi.com

The general reaction scheme is as follows:

PTCDA + 2 R-NH₂ → PDI-(R)₂ + 2 H₂O

This method is highly efficient for producing symmetrical PDIs with a wide range of alkyl or aryl substituents. dergipark.org.trmdpi.com The choice of the primary amine is crucial as it determines the properties of the final PDI. For instance, using long-chain or branched alkylamines can enhance the solubility of the otherwise poorly soluble PDI core in common organic solvents. dergipark.org.tr

Unsymmetrically substituted PDIs can also be synthesized from PTCDA, although the process is more complex. One approach involves the partial hydrolysis of a symmetrically substituted PDI to yield a monoimide-monoanhydride intermediate, which can then be reacted with a different amine. dergipark.org.trmdpi.com

Table 1: Common Solvents and Catalysts for PDI Synthesis from PTCDA

| Solvent | Catalyst | Typical Reaction Temperature (°C) | Reference |

|---|---|---|---|

| Imidazole | Zinc Acetate | >140 | dergipark.org.tracs.org |

| Quinoline | Zinc Acetate | >140 | ekb.egacs.org |

| N-Methyl-2-pyrrolidone (NMP) | Zinc Acetate | >140 | mdpi.comacs.org |

| Toluene | None specified | >140 | acs.org |

| Dimethylformamide (DMF) | DBU | 20-60 | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | K₂CO₃ | Higher temperatures | researchgate.net |

Control of Symmetrical vs. Unsymmetrical Substitutions

The functionalization of the imide positions of the perylene core is a primary method for tuning the solubility and electronic properties of these molecules. While the synthesis of symmetrically substituted PDIs is straightforward, the creation of unsymmetrical derivatives, with different substituents on each imide nitrogen, requires more nuanced approaches.

A significant challenge in synthesizing unsymmetrical PDIs is circumventing the multiple reaction and purification steps typically required. A facile and efficient one-step protocol has been developed to address this. acs.orgnih.gov This method involves reacting perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with a mixture of two different amines. researchgate.net By carefully controlling the stoichiometry of the amines, a statistical mixture of the symmetrical and the desired unsymmetrical PDI is produced. For example, reacting PTCDA with a combination of a solubilizing "swallowtail" alkyl amine and various substituted aryl amines can yield a range of unsymmetrical N-alkyl-N′-aryl perylene diimides in a single step. acs.orgnih.govresearchgate.net

This approach offers considerable flexibility, allowing for the incorporation of diverse functional groups without altering the fundamental electronic properties of the perylene core, as the imide nitrogen positions act as nodes in the π-orbital wavefunction. utah.edu Another strategy to achieve unsymmetrical substitution involves the degradation of a symmetrically substituted PDI, where an anion radical intermediate induces bond cleavage and allows for a subsequent nucleophilic substitution. researchgate.net

Direct Synthesis of Highly Pure Monoimides via Selective Precipitation

The synthesis of perylene tetracarboxylic monoimides, as opposed to diimides, presents a distinct synthetic challenge. A highly effective method for producing very pure monoimides leverages the principle of selective precipitation. utah.edu This technique relies on the significant difference in solubility between the monoimide product and the diimide byproduct in a specific solvent system. utah.edu

The reaction is typically carried out by reacting perylene dianhydride with a cycloalkyl amine in a mixed solvent, such as ethanol (B145695) and water. utah.edu The monoimide product, being largely insoluble in this medium, precipitates rapidly as it is formed. utah.edu This precipitation effectively removes the product from the reaction equilibrium, driving the reaction towards the monoimide and preventing the second imidization step that would lead to the diimide. utah.edu The resulting solid can be collected by simple filtration, yielding a highly pure product without the need for chromatographic purification. utah.edu The purity of the monoimide can be confirmed by converting it into a soluble, asymmetrically substituted diimide for characterization via NMR spectroscopy. utah.edu

A similar principle of precipitation-driven synthesis can be applied through the acidic hydrolysis of perylene tetracarboxylic acid tetraesters. In a mixed solvent system, the less soluble dibutyl-perylene-3,4-anhydride-9,10-dicarboxylate intermediate can be selectively formed and precipitated, achieving a yield of around 80%. colab.ws This asymmetrical intermediate can then be used to synthesize other monoimide derivatives in high yields. colab.ws

Core-Enlargement and π-System Extension Methodologies

Extending the conjugated π-system of the perylene core is crucial for modifying its optical and electronic properties, often leading to materials with red-shifted absorption and altered charge transport characteristics.

Palladium-Catalyzed Oxidative C-H/C-B Coupling for Arylation

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon bonds. Specifically, the direct arylation of the perylene core via C-H bond activation allows for the attachment of aryl groups without pre-functionalization of the perylene starting material. In a C-H/C-B coupling reaction, a palladium catalyst activates a C-H bond on the perylene skeleton and couples it with an organoboron compound, such as an arylboronic acid or ester.

This methodology is part of a broader class of reactions that have become indispensable in modern synthetic chemistry for their versatility and efficiency in constructing complex molecular architectures. nih.govresearchgate.net The use of a directing group can help control the regioselectivity of the C-H activation, ensuring the arylation occurs at a specific position on the core. kit.edu Such reactions provide a direct route to π-extended perylene derivatives, as demonstrated by the synthesis of 3,4,9-triphenylperylene and 3,4,9,10-tetraphenylperylene through palladium-catalyzed phenylation. acs.org

Intramolecular C-H/C-H Cyclizations (e.g., Scholl-type reactions)

The Scholl reaction is a classic and powerful method for extending π-systems through intramolecular oxidative cyclodehydrogenation. sci-hub.se This reaction creates new aryl-aryl bonds, effectively "zipping up" precursor molecules into larger, more rigid polycyclic aromatic hydrocarbons. chemrxiv.org It was first used in 1910 to synthesize perylene itself from 1,1'-binaphthyl. sci-hub.sechemrxiv.org

In the context of perylene derivatives, the Scholl reaction is used to fuse additional aromatic rings onto the core, leading to the formation of complex nanographene structures and multi-helicene systems. acs.orgacs.orgresearchgate.net The reaction is typically promoted by a combination of an oxidizing agent, such as iron(III) chloride (FeCl₃) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and a strong acid like triflic acid. acs.orgbeilstein-journals.org The reaction conditions can influence the outcome, with different reagents potentially favoring different cyclization pathways (e.g., radical cation vs. arenium ion mechanisms). researchgate.net While extremely effective, the harsh conditions can sometimes lead to undesired skeletal rearrangements or the formation of complex product mixtures, making purification challenging. sci-hub.sebeilstein-journals.org

Introduction of Heteroatoms and Modified Functional Groups

Replacing or modifying the functional groups on the perylene scaffold, particularly at the imide positions, is a key strategy for fine-tuning the molecule's properties for specific applications.

Thionation of Perylenediimides

Thionation is the process of replacing one or more of the carbonyl oxygen atoms in a perylenediimide with sulfur atoms. mdpi.comnih.gov This structural modification significantly alters the molecule's electronic characteristics, lowering the LUMO energy level and causing a red-shift in optical absorption. mdpi.comresearchgate.netresearchgate.net These changes can enhance electron mobility, making thionated PDIs promising candidates for n-channel organic field-effect transistors. researchgate.net

For many years, the primary method for thionation involved using Lawesson's reagent. mdpi.comnih.gov However, a major drawback of this reagent is the difficulty in controlling the degree of thionation, making it challenging to selectively produce mono-, di-, tri-, or the fully tetrathionated PDI. mdpi.comnih.gov

Recent investigations have identified a more effective alternative: a combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDSO), sometimes referred to as Curphey's reagent. mdpi.comacs.org This reagent combination has demonstrated significantly higher reactivity and selectivity compared to Lawesson's reagent. mdpi.comnih.govresearchgate.net It allows for a more controlled synthesis, enabling access to multi-thionated PDIs that are difficult to obtain using traditional methods. mdpi.comnih.gov

Data Tables

Table 1: Summary of Synthetic Methodologies

| Section | Methodology | Reagents/Conditions | Key Outcome |

| 2.2.1.2 | One-Step Unsymmetrical Synthesis | PTCDA, mixture of two different amines | Facile synthesis of N,N'-unsymmetrically substituted perylenediimides. acs.orgnih.gov |

| 2.2.1.3 | Selective Precipitation | Perylene dianhydride, cycloalkyl amine, ethanol/water | Direct synthesis of highly pure perylene monoimides without chromatography. utah.edu |

| 2.2.2.1 | Pd-Catalyzed C-H/C-B Coupling | Pd catalyst, arylboronic acid/ester | Direct arylation of the perylene core to extend the π-system. acs.org |

| 2.2.2.2 | Scholl Reaction | FeCl₃ or DDQ/acid | Intramolecular cyclization to create larger, π-extended polycyclic aromatics. acs.orgbeilstein-journals.org |

| 2.2.3.1 | Thionation | P₄S₁₀/HMDSO (Curphey's reagent) | Controlled replacement of imide oxygens with sulfur, yielding multi-thionated PDIs. mdpi.comnih.gov |

Incorporation of Hydrophobic or Hydrophilic Moieties

The solubility of perylene-based compounds is a crucial factor influencing their processability and application. The introduction of specific functional groups can render these typically hydrophobic molecules soluble in either organic or aqueous media.

Hydrophobic Moieties: To enhance solubility in organic solvents, long, branched alkyl chains or sterically bulky aryl groups are commonly attached to the imide positions of the perylene core. thieme-connect.commdpi.com This strategy effectively disrupts the strong π-π stacking between the planar perylene molecules, which is the primary cause of their poor solubility. thieme-connect.com For instance, the incorporation of 2,6-diisopropylphenyl or 2,6-diphenylphenyl (terphenyl) substituents at the imide positions has been shown to improve solubility. acs.org Similarly, attaching long linear cetyloxy side-chains at the 1,7-bay positions, in combination with various hydrophobic or hydrophilic segments at the imide positions, has been explored to modulate aggregation behavior. rsc.org

Hydrophilic Moieties: For applications in biological systems, enhancing water solubility is paramount. This is achieved by introducing ionic or non-ionic hydrophilic groups. rsc.org

Ionic Groups: Anionic groups like carboxylates, sulfonates, and phosphates, or cationic groups such as ammonium (B1175870) salts, can be incorporated to render the PDI derivatives water-soluble. rsc.org

Non-ionic Groups: A powerful alternative involves the attachment of non-ionic, polar moieties like poly(ethylene glycol) (PEG), polyglycerol dendrons, or carbohydrate derivatives. rsc.org These groups improve water solubility and are less sensitive to changes in pH and ionic strength, which is advantageous for biological applications. rsc.org The conjugation of amino acids, such as phenylalanine, tryptophan, and tyrosine, to the PDI core has also been investigated to increase interactions with biomolecules and improve solubility. nih.gov

Attachment of Electron Donors or Acceptors

Modifying the electronic properties of the perylene core is essential for its use in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This is typically achieved by attaching electron-donating or electron-withdrawing groups, primarily at the bay positions. mdpi.commdpi.com

Electron-Donating Groups: The introduction of electron-donating groups, such as amines (e.g., pyrrolidine) or phenoxy moieties, at the bay positions can significantly alter the electronic structure. mdpi.comnih.gov This functionalization raises the highest occupied molecular orbital (HOMO) energy level, leading to a red-shift in the absorption and emission spectra. mdpi.com This strategy has been used to create donor-acceptor systems where the perylene unit acts as the acceptor and the attached group as the donor. nih.govresearchgate.net For example, attaching electron-rich thiophene (B33073) derivatives to the bay positions of PDI creates donor-acceptor-donor (D-A-D) type small molecules for use in organic solar cells. researchgate.net

Electron-Withdrawing Groups: Conversely, attaching electron-withdrawing groups, such as nitro groups (-NO2) or halogens (e.g., -Cl, -Br), lowers both the HOMO and LUMO energy levels. mdpi.comthieme-connect.com Nitration of the perylene core, for instance, has emerged as a key strategy for creating intermediates that can be further functionalized. mdpi.com Bay-functionalization with electron-withdrawing groups is a common approach to fine-tune the electronic properties for applications as non-fullerene acceptors in OPVs. nih.gov

Functional Groups for Polymer or Biomolecule Conjugation

The ability to conjugate perylene derivatives to polymers and biomolecules opens up a vast array of advanced applications. This requires the introduction of specific reactive functional groups onto the perylene scaffold.

Polymer Conjugation: Functional groups that can participate in polymerization reactions or be grafted onto existing polymers are introduced. For example, PDI derivatives can be functionalized with groups suitable for incorporation into polymer backbones or as side chains, leading to materials with combined properties of the perylene chromophore and the polymer matrix.

Biomolecule Conjugation: For biological applications, PDIs are often conjugated to biomolecules like peptides and oligonucleotides (DNA). nih.govencyclopedia.pub This is typically achieved by introducing functional groups such as carboxylic acids or primary amines that can be readily coupled to the biomolecule using standard bioconjugation chemistry. rsc.orgacs.org For instance, PDI phosphoramidites have been synthesized to allow for their incorporation into DNA strands via solid-phase synthesis. diva-portal.org This approach enables the precise, DNA-programmed assembly of PDI molecules into well-defined nanostructures. diva-portal.org Similarly, conjugating peptides to PDIs can influence their self-assembly into specific architectures for bio-interfacing applications. acs.org

Strategies for Tailoring Bay and Imide Positions on Perylene Scaffolds

The synthesis of precisely functionalized perylene derivatives often requires multi-step procedures and regioselective control.

Imide Position Functionalization: Symmetrical N,N'-disubstituted PDIs are readily synthesized by the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with two equivalents of a primary amine. mdpi.commdpi.com The synthesis of asymmetrical PDIs, with different substituents at each imide position, is more challenging. Common methods include the partial hydrolysis of a symmetrical PDI to a monoimide-monoanhydride intermediate, followed by reaction with a different amine. nih.govmdpi.com

Bay Position Functionalization: Functionalization at the bay positions (1, 6, 7, and 12) is crucial for tuning the optoelectronic properties. nih.gov This is more synthetically demanding than imide functionalization and often requires prior modification of the imide positions to ensure solubility. mdpi.com

Halogenation: A common strategy involves the halogenation (bromination or chlorination) of the perylene core. mdpi.comnih.gov The resulting halogenated PDIs are versatile intermediates for subsequent nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov For example, 1,7-dibromo-PDIs can be selectively functionalized to introduce different groups at the bay positions. nih.gov

Nitration: An alternative to halogenation is the nitration of the PDI core, which provides key intermediates for further modification. mdpi.com

Regioselectivity: Achieving regioselective functionalization, especially for creating asymmetrically substituted bay-functionalized PDIs, is a significant synthetic challenge. Stepwise substitution reactions on di- or tetra-halogenated PDIs, with careful control of stoichiometry and reaction conditions, can provide access to complex, multiply functionalized perylene cores. nih.govthieme-connect.com For example, the synthesis of perylenes with four different substituents has been achieved through controlled nucleophilic aromatic substitution reactions on a 1,7-dibromoperylene monoimide derivative. nih.gov

Table of Research Findings on Perylene Functionalization

| Position | Functional Group/Moiety | Purpose/Effect | Example Synthetic Strategy | Reference |

|---|---|---|---|---|

| Imide | Branched Alkyl/Aryl Groups | Increase solubility in organic solvents | Condensation of PTCDA with bulky primary amines | thieme-connect.commdpi.com |

| Imide/Bay | PEG, Sulfonates, Carboxylates | Increase water solubility for biological applications | Attachment of hydrophilic groups via substitution reactions | rsc.org |

| Bay | Amines (e.g., Pyrrolidine), Phenoxy | Electron donation, red-shift of absorption/emission | Nucleophilic substitution on halogenated PDIs | mdpi.comnih.gov |

| Bay | Nitro groups, Halogens | Electron withdrawal, tuning of HOMO/LUMO levels | Electrophilic nitration or halogenation of the PDI core | mdpi.comthieme-connect.com |

| Imide | Amino Acids, Peptides | Bioconjugation, guided self-assembly | Condensation of PTCDA with amino acid esters | nih.govacs.org |

| Imide | Phosphoramidites | DNA conjugation for programmed assembly | Synthesis of asymmetric PDIs with a phosphoramidite (B1245037) group | diva-portal.org |

Advanced Spectroscopic and Structural Characterization of 3,10 Perylenedione Systems

Vibrational Spectroscopies

Vibrational spectroscopy provides a powerful, non-destructive means to investigate the molecular structure of 3,10-perylenedione. By probing the vibrational modes of its constituent chemical bonds, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy offer a molecular "fingerprint," enabling the identification of functional groups and elucidation of intra- and intermolecular interactions. edinst.comijcce.ac.ir

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. innovatechlabs.com The resulting spectrum reveals the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. pressbooks.pub For this compound, the key functional groups are the carbonyl (C=O) groups of the quinone moiety and the C-H and C=C bonds of the aromatic perylene (B46583) core.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Medium to Weak | Stretching |

| Carbonyl C=O | 1660 - 1690 | Strong | Stretching |

| Aromatic C=C | 1400 - 1600 | Medium to Weak | Ring Stretching |

| Aromatic C-H | 675 - 900 | Strong | Out-of-plane Bending |

This table presents expected FTIR absorption ranges for the functional groups in this compound based on established spectroscopic principles. libretexts.orgvscht.cz

Raman Spectroscopy for Molecular Structure and Intermolecular Interactions

The Raman spectrum of this compound is expected to be dominated by bands corresponding to the vibrations of the perylene core. These include the in-plane stretching and breathing modes of the aromatic rings. These signals provide a detailed fingerprint of the molecule's carbocyclic structure. nih.gov The C=O stretching vibrations are also Raman active and would appear in the spectrum.

Raman spectroscopy is particularly useful for studying intermolecular interactions. When this compound molecules aggregate, for example through π-π stacking, changes in the Raman spectrum can be observed. These changes may include shifts in peak positions, broadening of bands, and the appearance of new low-frequency modes (typically below 200 cm⁻¹) corresponding to lattice or intermolecular vibrations. oxinst.com This makes Raman spectroscopy a valuable tool for analyzing the solid-state packing and phase of this compound systems.

Electronic Absorption and Emission Spectroscopies

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of photons, typically in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. khanacademy.org These techniques provide fundamental insights into the conjugated π-electron system and excited-state properties of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Bandwidth Analysis

UV-Vis absorption spectroscopy is a fundamental technique for characterizing conjugated systems. The absorption of UV or visible light promotes electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. msu.edu The spectrum of this compound is shaped by two main types of electronic transitions: π→π* transitions associated with the extensive conjugated system of the perylene core and n→π* transitions involving the non-bonding lone-pair electrons of the carbonyl oxygen atoms. libretexts.org

The π→π* transitions are typically intense (high molar absorptivity) and give rise to the characteristic absorption bands of the perylene chromophore. The extended conjugation in the perylene system significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), pushing these absorptions into the visible region of the spectrum. In contrast, the n→π* transitions of the quinone functionality are generally much weaker and may be observed as a lower-energy shoulder on the main absorption bands. libretexts.org For instance, studies on the electrochemical oxidation of perylene confirm the formation of this compound through its distinct UV-Vis spectrum. acs.org

| Transition Type | Typical Wavelength Region | Molar Absorptivity (ε) | Associated Orbitals |

| π→π | Visible (e.g., 400-600 nm) | High (~10⁴ - 10⁵) | Perylene aromatic system |

| n→π | Near UV / Visible | Low (<2000) | Carbonyl lone pairs |

This table provides a generalized overview of the electronic transitions expected for this compound. libretexts.org

Fluorescence Spectroscopy for Quantum Yield Determination and Emission Profiles

Fluorescence is the emission of light from a molecule after it has been electronically excited. edinst.com While the parent compound, perylene, is renowned for its high fluorescence quantum yield, the introduction of carbonyl groups to form this compound significantly alters its emission properties. The presence of the quinone structure can provide pathways for non-radiative decay, often leading to fluorescence quenching.

However, some perylene dione (B5365651) derivatives have been shown to be fluorescent, often in the far-red region of the spectrum, with properties that are highly dependent on the substitution pattern and molecular environment. researchgate.net The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter for quantifying emission efficiency. For some perylene derivatives, this value can be significant, reaching up to 0.5 in certain solvents. researchgate.net The emission spectrum of this compound, if fluorescent, would be expected to be a mirror image of its absorption spectrum and be red-shifted (a Stokes shift). Some reports suggest that this compound's fluorescent properties could make it a candidate for biological imaging applications, though its quantum yield may be low. escholarship.orgontosight.ai

Analysis of Spectroscopic Shifts and Intensity Changes upon Derivatization or Aggregation

The electronic absorption and emission spectra of this compound are highly sensitive to its local environment. This sensitivity can be exploited to study the effects of chemical modification (derivatization) or self-assembly (aggregation).

Solvatochromism: Changing the polarity of the solvent can lead to shifts in the absorption and emission maxima, a phenomenon known as solvatochromism. ijcce.ac.ir Polar solvents can stabilize the ground or excited state of the molecule to different extents. For example, π→π* transitions often exhibit a bathochromic (red) shift in more polar solvents, as the excited state is typically more polar than the ground state and is thus stabilized by the solvent. libretexts.org Conversely, n→π* transitions often show a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding. libretexts.org

Aggregation: The tendency of planar aromatic molecules like this compound to form aggregates via π-π stacking also leads to distinct spectroscopic changes. The formation of so-called H-aggregates (face-to-face stacking) typically results in a blue shift of the main absorption band and a decrease in fluorescence intensity. This is due to exciton (B1674681) coupling between the interacting chromophores, which splits the excited state energy levels. researchgate.net Conversely, J-aggregates (head-to-tail arrangement) lead to a red-shifted absorption band. Analyzing these spectral shifts provides valuable information on the geometry and strength of intermolecular interactions in condensed phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex systems like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H NMR) and Carbon (¹³C NMR) for Structural Elucidation

One-dimensional ¹H and ¹³C NMR are fundamental techniques for determining the basic structure of this compound. The high degree of symmetry in the this compound molecule simplifies its NMR spectra. The molecule possesses a C2 axis of symmetry, which means there are fewer unique proton and carbon signals than the total number of atoms would suggest.

The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of the ten protons on the perylene core are dictated by their electronic environment, which is influenced by the electron-withdrawing nature of the two carbonyl groups.

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical nature (aromatic, carbonyl). libretexts.org Carbonyl carbons typically resonate far downfield (around 180-200 ppm), while the sp²-hybridized aromatic carbons appear in a broad range from approximately 110 to 150 ppm. libretexts.orgoregonstate.eduucl.ac.uk Due to the low natural abundance of the ¹³C isotope, acquiring these spectra often requires more concentrated samples or longer experiment times compared to ¹H NMR. libretexts.org

While specific, experimentally verified high-resolution NMR data for the parent this compound is not extensively published, a representative spectrum can be hypothesized based on known chemical shift ranges for polycyclic aromatic quinones. A recent study confirmed the synthesis of this compound (PERD) from perylene (PER) via electrochemical oxidation and used ¹H NMR to confirm the structure of the extracted product. acs.org

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes, showing expected regions and multiplicities based on the compound's structure. Actual values may vary.)

| ¹H NMR (in CDCl₃, 500 MHz) | ¹³C NMR (in CDCl₃, 125 MHz) | |||

|---|---|---|---|---|

| Position | Expected δ (ppm) | Multiplicity | Position | Expected δ (ppm) |

| H-1, H-6, H-7, H-12 | 8.0 - 8.5 | Doublet | C-3, C-10 | ~185 |

| H-2, H-5, H-8, H-11 | 7.5 - 8.0 | Doublet | Aromatic Quaternary | 130 - 140 |

| H-4, H-9 | 8.5 - 9.0 | Singlet | Aromatic CH | 120 - 130 |

Two-Dimensional NMR Techniques for Complex Structures

For more complex or substituted perylenedione derivatives where the symmetry is broken, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. mdpi.comipb.pt These experiments correlate signals based on J-coupling (through-bond) or the Nuclear Overhauser Effect (through-space), providing a complete picture of the molecular structure. nih.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in a COSY spectrum reveal ¹H-¹H connectivities, allowing for the tracing of proton networks within the molecule. maas.edu.mmnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. It is invaluable for assigning carbon signals based on their known proton assignments. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different spin systems and for identifying the positions of quaternary carbons and functional groups by observing their correlations to nearby protons. nih.govmaas.edu.mmnih.gov

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. They are particularly useful for determining stereochemistry and the three-dimensional conformation of complex molecules, such as in perylenequinones with chiral axes where atropisomerism is possible. nih.gov

The structural elucidation of naturally occurring, highly substituted perylenequinones like scutiaquinones and gymnochromes has been heavily reliant on the combined use of these 2D NMR methods to assign their complex structures and relative stereochemistry. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of new or synthesized compounds like this compound. uni-rostock.de Unlike low-resolution mass spectrometry which provides a nominal (integer) mass, HRMS instruments can measure m/z values to several decimal places. bioanalysis-zone.comlabmanager.com This high accuracy allows for the calculation of a unique elemental formula.

The molecular formula of this compound is C₂₀H₁₀O₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), and oxygen (¹⁶O = 15.994915 u), the theoretical monoisotopic mass can be calculated with high precision. An experimentally measured mass from an HRMS instrument that matches this theoretical value provides unambiguous confirmation of the compound's elemental formula. bioanalysis-zone.com

Comparison of Nominal vs. Exact Mass for C₂₀H₁₀O₂

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₂₀H₁₀O₂ | Defines the elemental composition. |

| Nominal Mass | 282 Da | Integer mass, can correspond to multiple formulas. |

| Theoretical Exact Mass | 282.06808 u | Precise mass calculated from most abundant isotopes. |

| Experimental HRMS Result | e.g., 282.0681 u | Confirms the elemental formula within a few parts-per-million (ppm) accuracy. bioanalysis-zone.com |

Identification of Reaction Products and Mechanistic Intermediates

Mass spectrometry is not only used for final product characterization but also for monitoring reaction progress and identifying transient species. nih.govnih.gov Techniques like electrospray ionization (ESI-MS) coupled with liquid chromatography (LC-MS) or direct infusion can provide real-time snapshots of a reaction mixture. americanpharmaceuticalreview.com

A key application relevant to this compound is the monitoring of its synthesis via the electrochemical oxidation of perylene. acs.org Studies using on-line desorption electrospray ionization mass spectrometry (DESI-MS) have been able to monitor this oxidation process directly from the electrode surface. researchgate.net This approach allows for the detection of not only the starting material (perylene, m/z 252) and the final product (this compound, m/z 282), but also proposed reactive intermediates. The proposed mechanism involves the formation of a perylene radical cation (m/z 252) and a hydroxylated intermediate (m/z 268) prior to the final two-electron oxidation to the dione product. researchgate.net The ability of MS to detect these low-concentration, short-lived species is crucial for understanding the reaction mechanism.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal properties of materials. labmanager.com They provide critical information on thermal stability, decomposition, phase transitions, and purity. xrfscientific.commooreanalytical.com For a compound like this compound, which is investigated for applications in electronics and materials science, understanding its behavior at elevated temperatures is essential. acs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mooreanalytical.com A TGA curve reveals the temperatures at which the material decomposes. For a thermally stable compound like this compound, one would expect to see little to no mass loss until a high decomposition temperature is reached. The onset temperature of decomposition is a key indicator of its thermal stability. xrfscientific.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mooreanalytical.com DSC can detect endothermic events like melting and boiling, and exothermic events such as crystallization or decomposition. linseis.com For a crystalline solid, a sharp endothermic peak corresponding to its melting point would be observed. The presence of multiple peaks or broad transitions could indicate impurities or the existence of different polymorphic forms.

While specific TGA and DSC data for this compound are not widely available in the literature, the table below illustrates the typical information that would be obtained from such analyses for a stable, high-melting-point organic solid.

Representative Thermal Analysis Data for a Stable Polycyclic Aromatic Compound (Note: This table is illustrative and does not represent experimentally verified data for this compound.)

| Analysis Technique | Parameter Measured | Typical Observation/Value | Interpretation |

|---|---|---|---|

| TGA (N₂ atmosphere) | Onset of Decomposition (Tonset) | > 400 °C | Indicates high thermal stability. |

| Residual Mass at 800 °C | < 1% | Suggests complete decomposition/sublimation with no non-volatile residue. | |

| DSC (N₂ atmosphere) | Melting Point (Tm) | Sharp endotherm at > 300 °C | Characteristic of a pure crystalline solid. |

| Glass Transition (Tg) | Not observed | Typical for small, crystalline molecules as opposed to amorphous polymers. |

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Thermal Stability

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govyoutube.com This analysis is crucial for determining the thermal stability of a compound by identifying the temperature at which it begins to decompose. netzsch.comyoutube.com For organic materials like this compound, TGA indicates the upper temperature limit of their utility in devices.

Based on these findings from related compounds, a TGA thermogram for this compound would be expected to show a stable baseline with no significant mass loss until well over 300°C, confirming its suitability for applications requiring high thermal robustness.

Table 3.5.1: Representative Thermal Decomposition Data for Perylene Derivatives from TGA

| Compound Type | 5% Weight Loss Temperature (Td5) | Atmosphere | Key Finding |

|---|---|---|---|

| PDI with Thiophene (B33073) Substituents | 273°C - 491°C | Nitrogen | Thermal stability is highly dependent on the nature of the substituent. nih.gov |

| PDI-based Polymer 1 | 392°C | --- | Polymers based on the perylene core exhibit excellent thermal stability. sphinxsai.com |

| PDI-based Polymer 2 | 330°C | --- | The polymer structure influences the exact decomposition temperature. sphinxsai.com |

This table presents data for perylene derivatives to illustrate the expected thermal stability of the perylene core structure.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential scanning calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. materialsproject.orgmt.com It is used to detect thermal events such as melting, crystallization, and glass transitions, providing insight into the material's phase behavior. rsc.org

Specific DSC thermograms for this compound were not found in the surveyed literature. However, analysis of perylene derivatives reveals complex thermal behaviors. DSC studies on various PDI compounds show sharp melting points and, in some cases, liquid crystalline phase transitions. rsc.orgresearchgate.net For example, one study on PDI derivatives noted melting points of approximately 248°C and 260°C. rsc.org Another study on PDI-based liquid crystals identified a broad liquid crystalline phase stable from -47°C to 263°C. mdpi.com The presence and temperature range of these phases are highly influenced by the substituents on the perylene core. researchgate.netmdpi.com For some derivatives, no glass transition temperature is observed, only a high decomposition temperature, which indicates a highly crystalline nature. biolscigroup.us

For this compound, a DSC analysis would be expected to show a distinct endothermic peak corresponding to its melting point. The absence of a glass transition would suggest a highly crystalline solid, which is typical for such planar aromatic molecules.

Table 3.5.2: Thermal Events in Perylene Derivatives Measured by DSC

| Compound | Thermal Event | Temperature (°C) | Key Finding |

|---|---|---|---|

| PDI Derivative 7 | Melting (Endotherm) | 248.5°C | Shows a clear melting point, indicating crystalline nature. rsc.org |

| PDI Derivative 8 | Melting (Endotherm) | 260.3°C | Substituents affect the melting temperature. rsc.org |

| PDI Liquid Crystal | Liquid Crystal Phase | -47°C to 263°C | Specific substitutions can induce liquid crystalline behavior over a wide temperature range. mdpi.com |

This table includes data for various perylene derivatives to represent the types of thermal events observable with DSC.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net It provides unparalleled detail on molecular structure and intermolecular interactions.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

While a specific single-crystal structure for this compound was not located in the searched databases ugr.escrystallography.netrsc.org, the structures of numerous perylene derivatives have been resolved. acs.orgresearchgate.netunibo.it These studies consistently show that the perylene core is nearly planar due to its extensive sp²-hybridized carbon network. researchgate.netresearchgate.net For the parent 3,4:9,10-perylenebis(dicarboximide), a closely related compound, SCXRD analysis confirmed the planarity of the core and provided precise measurements of all bond lengths and angles within the fused ring system. rsc.org An SCXRD study of this compound would be expected to confirm a similar planar geometry, providing exact bond distances and angles for the carbonyl groups and the aromatic framework.

Table 3.6.1: Expected Information from SCXRD of this compound

| Parameter | Expected Value/Information | Significance |

|---|---|---|

| Molecular Geometry | Planar | The planarity of the aromatic core is crucial for effective π-π stacking. |

| C=O Bond Length | ~1.22 Å | Confirms the double bond character of the ketone groups. |

| C-C Bond Lengths | 1.37 - 1.45 Å | Provides details of the aromatic system's electronic structure. |

This table is predictive, based on data from closely related perylene structures.

Analysis of Solid-State Packing Arrangements, including π-π Stacking

The solid-state packing of planar aromatic molecules like this compound is dominated by non-covalent interactions, particularly π-π stacking. researchgate.net This stacking arises from attractive electrostatic interactions between the electron-rich π-systems of adjacent molecules. The efficiency of this packing influences material properties such as charge carrier mobility.

Crystal structures of perylene derivatives consistently reveal that the molecules arrange themselves in columns stabilized by π-π stacking. mdpi.comacs.org The interplanar distance between the stacked perylene cores is a key parameter and typically falls within the range of 3.3 Å to 3.7 Å. acs.orgresearchgate.netresearchgate.net For example, one study reported a π-π stacking distance of 3.38 Å, which is slightly shorter than the typical van der Waals separation, indicating strong interaction. acs.org In many cases, the molecules adopt a "slip-stacked" arrangement, where one molecule is laterally offset relative to the next in the stack, which is known to enhance electronic coupling. researchgate.net

Table 3.6.2: Typical π-π Stacking Parameters in Perylene Derivatives

| Derivative Type | Interplanar Distance (dπ-π) | Lateral Shift (Long/Short Axis) | Stacking Motif |

|---|---|---|---|

| Alkyl-Substituted PDI | 3.32 Å - 3.44 Å | Varies | Columnar Stacks acs.org |

| D-A-D Structured PDI | 3.29 Å | Not specified | Cross-dipole π-π stacking unibo.it |

| Ortho-Functionalized PDI | ~3.5 Å | Significant | Slip-stacked columns researchgate.net |

This table compiles data from various perylene derivatives to illustrate common packing parameters.

Elucidation of Steric Effects on Molecular Structure

Steric effects arise when the spatial arrangement of atoms or functional groups influences a molecule's conformation and reactivity due to non-bonding repulsions. nih.govcrystallography.net In perylene systems, substituents, particularly at the four "bay" positions (1, 6, 7, and 12), can introduce significant steric hindrance.

This hindrance can force the normally planar perylene core to twist. researchgate.net Density functional theory (DFT) calculations and experimental X-ray structures of bay-substituted perylene diimides confirm that bulky groups in these positions cause the two naphthalene-like halves of the molecule to twist relative to each other. rsc.org This twisting disrupts the planarity, which in turn alters the crystal packing by inhibiting close π-π stacking. unibo.it While this can be detrimental to charge transport in some contexts, it is also a strategy used to control aggregation and tune the optical properties of the material. unibo.it For this compound, which is unsubstituted in the bay area, a planar structure is expected. However, if substituents were introduced, steric effects would become a critical factor in determining its three-dimensional structure and solid-state properties.

Microscopy Techniques for Nanomaterial Characterization

When this compound is formulated into nanomaterials, such as nanoparticles, thin films, or composites, microscopy techniques are essential for characterizing their morphology and structure. biolscigroup.us A recent study detailed the synthesis of this compound within the nanopores of activated carbon, demonstrating its use in a nanoscale system. acs.org Techniques like Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) would be employed to study such materials.

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale. It would be used to image the surface of a thin film of this compound, revealing details about crystal growth, domain size, and surface roughness.

Scanning Electron Microscopy (SEM) offers high-resolution images of a material's surface morphology. For this compound nanoparticles, SEM would determine their size, shape, and size distribution.

Transmission Electron Microscopy (TEM) provides even higher resolution images and can reveal the internal structure of materials. For a composite like this compound in activated carbon, TEM could visualize the perylenedione molecules within the carbon nanopores and confirm their distribution. acs.org

Table 3.7.1: Application of Microscopy Techniques to this compound Nanomaterials

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Atomic Force Microscopy (AFM) | Surface topography, roughness, domain size | Characterizing thin films for electronic device applications. |

| Scanning Electron Microscopy (SEM) | Particle size, shape, and morphology | Analyzing the uniformity of synthesized nanoparticles. |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface features of solid samples. btraindia.comcarleton.edu It operates by scanning a focused beam of high-energy electrons over a material's surface. wikipedia.orgnanoscience.com The interactions between the electrons and the sample's atoms generate various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. carleton.eduwikipedia.org Secondary electrons are most valuable for revealing the external morphology and topography of a sample, providing a characteristic three-dimensional appearance with a large depth of field. carleton.eduwikipedia.org

The magnification capabilities of SEM can range from approximately 10× to over 300,000×, with resolutions potentially reaching below 1 nanometer, allowing for detailed examination of micro and nanostructures. btraindia.comwikipedia.org

Table 1: SEM Analysis Parameters and Findings for a this compound Composite

| Parameter | Description | Typical Value/Finding | Reference |

|---|---|---|---|

| Technique | Scanning Electron Microscopy (SEM) | Analysis of surface topography and composition. | wikipedia.org |

| Sample | This compound in Activated Carbon (AC/PERD) | Composite material for electrochemical applications. | acs.org |

| Magnification | Variable | 10× - 300,000× | btraindia.com |

| Primary Signal | Secondary Electrons (SE) | Used to image surface morphology and texture. | carleton.edu |

| Observed Feature | Carbon Black (CB) Particles | Observed as agglomerates. | acs.org |

| Particle Size (CB) | Approx. 30 nm | The foundational particles of the AC matrix. | acs.org |

| Morphological Change | Post-synthesis of PERD | Little to no effect on the surface morphology of the AC. | acs.org |

Transmission Electron Microscopy (TEM) for Internal Structure and Dispersion within Matrices

Transmission Electron Microscopy (TEM) is utilized to investigate the internal structure of a specimen at extremely high resolutions, capable of imaging individual columns of atoms. uic.eduwikipedia.org Unlike SEM, which scans the surface, TEM transmits a beam of electrons through an ultrathin specimen (typically less than 100 nm thick). uic.eduwikipedia.org The interaction of the electrons with the material as they pass through forms an image, which is then magnified and projected onto a detector. wikipedia.org This makes TEM an indispensable tool for examining the internal composition, crystal structure, and the dispersion of one material within another.

The requirement for electron-transparent samples means that significant sample preparation is often necessary. uic.edu However, the resulting high-resolution images provide unparalleled detail on the dispersion and internal structuring of nanocomposites. nanoscience.com

Table 2: TEM Analysis Parameters and Findings for a this compound Composite

| Parameter | Description | Typical Value/Finding | Reference |

|---|---|---|---|

| Technique | Transmission Electron Microscopy (TEM) | Analysis of internal sample structure. | uic.edu |

| Sample | This compound in Activated Carbon (AC/PERD) | Composite material for electrochemical applications. | acs.org |

| Specimen Thickness | Required for electron transmission | Typically <100 nm for standard TEM. | uic.eduwikipedia.org |

| Accelerating Voltage | Determines electron energy and penetration | 80 kV - 300 kV | nanoscience.com |

| Primary Finding | Location of this compound | No particles or layers observed on the AC particle surface. | acs.org |

Atomic Force Microscopy (AFM) for Topography and Nanostructure Analysis

Atomic Force Microscopy (AFM) is a nanoscale microscopy technology that generates three-dimensional topography data of a sample's surface with extremely high resolution. nanoscientific.org It functions by scanning a sharp probe, with a tip radius of less than 10 nm, over the surface. nanoscientific.org The instrument measures the atomic forces (attraction or repulsion) between the probe tip and the sample surface, and the deflection of the cantilever holding the probe is used to create a detailed topographic map. nanoscientific.orgnanosurf.com AFM can be operated in various modes, such as contact mode or tapping mode, which is particularly useful for soft or fragile samples. numberanalytics.comparksystems.com

In the context of organic molecules like this compound, AFM is exceptionally well-suited for characterizing the morphology of thin films and self-assembled nanostructures. While specific AFM studies on this compound are not widely published, the technique's application to similar organic thin films provides a clear precedent. For example, AFM analysis of n-alkane thin films has shown that they can form distinct surface features such as dendrites or island-like structures, which are attributed to perpendicularly oriented molecules. surfacesciencewestern.com

AFM allows for the precise measurement of nanoscale features, including surface roughness, and the height and width of nanostructures. istgroup.commdpi.com For this compound systems, this could involve quantifying the roughness of a deposited film or measuring the dimensions of crystalline islands on a substrate. This level of detail is crucial for understanding how molecular packing and film morphology influence the material's electronic and optical properties.

Table 3: Potential AFM Analysis Parameters for this compound Systems

| Parameter | Description | Typical Measurement | Reference |

|---|---|---|---|

| Technique | Atomic Force Microscopy (AFM) | High-resolution 3D surface topography mapping. | nanoscientific.orgtribology.rs |

| Scan Mode | Method of probe-surface interaction | Tapping Mode or Contact Mode. | numberanalytics.com |

| Resolution | Vertical and Lateral | Sub-nanometer vertical resolution is achievable. | nanosurf.com |

| Measured Property | Surface Roughness (Ra, Rq) | Quantitative measure of surface texture. | mdpi.com |

| Measured Feature | Nanostructure Dimensions | Height, width, and shape of islands or dendrites. | surfacesciencewestern.com |

| Application | Thin Film Characterization | Analysis of film continuity, defects, and step heights. | nanosurf.com |

Theoretical and Computational Investigations of 3,10 Perylenedione

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are instrumental in investigating the electronic and geometric properties of molecules. DFT is widely used for polycyclic aromatic compounds due to its favorable balance of computational cost and accuracy. google.com For molecules in the perylene (B46583) family, hybrid functionals such as B3LYP are commonly employed, often paired with basis sets like 6-31G(d,p) or 6-311+G(d,p), to achieve reliable predictions of their structure and properties. researchgate.netirjweb.comfrontiersin.org

The electronic structure of a molecule, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. irjweb.comphyschemres.org

Theoretical studies on the broader class of perylene quinones reveal that the perylenequinone framework possesses unique frontier molecular orbitals that are crucial for their photochemical activity. researchgate.net The HOMO and LUMO are typically π-orbitals delocalized across the conjugated aromatic core. The presence of the carbonyl (quinone) groups acts to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO-LUMO gap in perylene derivatives is a critical parameter; a smaller gap generally corresponds to easier electronic transitions and absorption at longer wavelengths. frontiersin.org For a representative perylene derivative, a HOMO-LUMO gap was calculated to be 2.96 eV using DFT with the B3LYP functional. researchgate.net The specific energies for 3,10-Perylenedione would be influenced by the precise arrangement of its carbonyl groups.

The table below presents typical frontier orbital energies for a related perylene derivative, illustrating the values obtained through DFT calculations.

| Computational Parameter | Value (eV) |

| HOMO Energy | -5.91 |

| LUMO Energy | -2.95 |

| HOMO-LUMO Gap (ΔE) | 2.96 |

| Table 1: Representative DFT-calculated frontier orbital energies for a perylene derivative. Data sourced from studies using the B3LYP/6-31G(d,p) level of theory. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra of organic molecules by calculating vertical excitation energies and oscillator strengths. ohio-state.edufaccts.de These calculations can identify the specific electronic transitions (e.g., from HOMO to LUMO) that correspond to the absorption bands observed experimentally in UV-Vis spectroscopy. edinst.com

For the perylene quinone family, TD-DFT calculations show that electronic transitions in the visible region are characteristic of the extended π-conjugated system. researchgate.netnih.gov The absorption spectra of these compounds feature broad features in the visible range (approximately 450–800 nm) and more intense, narrower bands at shorter wavelengths. researchgate.net The lowest energy transition is typically a π-π* transition involving the HOMO and LUMO. Calculations on related perylene quinones have successfully assigned the features in absorption spectra to specific electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). researchgate.net For example, a calculated UV-visible spectrum for a perylene derivative using TD-DFT showed significant electronic transitions at 388 nm and 495 nm. researchgate.net

The table below shows representative calculated absorption wavelengths for a perylene derivative.

| Transition | Calculated Wavelength (λ_max) | Oscillator Strength (f) |

| S₀ → S₁ | 495 nm | > 0.1 |

| S₀ → S₂ | 388 nm | > 0.1 |

| Table 2: Representative TD-DFT calculated electronic transitions for a perylene derivative. researchgate.net |

Before calculating properties like electronic spectra or orbital energies, the molecule's three-dimensional structure must be determined by finding the lowest energy arrangement of its atoms. This process is called geometry optimization. faccts.deuni-muenchen.de DFT calculations are used to relax the initial structure of this compound to its equilibrium geometry, which corresponds to a minimum on the potential energy surface.

Computational studies on the perylene quinone framework have shown that excitation can lead to significant changes in molecular geometry. researchgate.net An out-of-plane distortion of the generally planar perylene framework is a common characteristic upon electronic excitation, which can facilitate processes like intersystem crossing. researchgate.net Furthermore, conformational analysis of substituted perylene quinones using DFT has been used to determine the relative stability of different isomers. For instance, calculations on dihydroxy perylene quinones showed that the trans isomer is significantly lower in energy (by 12.5 kcal/mol) than the cis isomer, indicating it is the predominantly existing form. researchgate.net Such analyses are crucial for understanding which conformations of this compound are most likely to be present and participate in chemical processes.

Ionization Potential (IP) and Electron Affinity (EA) are fundamental properties that quantify the energy required to remove an electron and the energy released upon adding an electron, respectively. rug.nl These values are crucial for understanding the charge-transfer capabilities of a molecule. They can be calculated using the ΔE method, where the total energies of the neutral, cationic, and anionic species are computed separately, and the differences are taken. dovepress.comscm.com

IP = E(cation) - E(neutral) EA = E(neutral) - E(anion)

For molecules like this compound, which are used in electronic applications, these parameters indicate the ease of hole and electron injection. The quinone groups are strongly electron-withdrawing, which is expected to result in a relatively high electron affinity for this compound, making it a good n-type (electron-accepting) material. DFT calculations provide a reliable means to quantify these properties. dovepress.comtaylorandfrancis.com

| Property | Definition | Relevance |

| Ionization Potential (IP) | Energy required to remove an electron from the neutral molecule. | Indicates the stability of the molecule against oxidation (hole formation). |

| Electron Affinity (EA) | Energy released when an electron is added to the neutral molecule. | Indicates the stability of the molecule upon reduction (electron acceptance). |

| Table 3: Conceptual overview of Ionization Potential and Electron Affinity. |

Conformational Analysis and Geometrical Optimization

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of many-molecule systems over time. libretexts.orgwustl.edu MD simulations model atoms as classical particles moving according to forces derived from a "force field," which is a set of equations and parameters that describe the potential energy of the system. libretexts.orgutep.edu This method is essential for understanding condensed-phase properties, including how molecules arrange themselves and interact with each other or with a solvent.

For planar aromatic molecules like this compound, non-covalent interactions are critical in determining their solid-state packing and aggregation behavior. MD simulations are particularly well-suited to model these forces.

π-π Stacking: This is a primary interaction between the flat, electron-rich surfaces of aromatic rings. MD simulations can predict the preferred stacking geometries (e.g., face-to-face, parallel-displaced) and calculate the binding energies between molecules. These interactions are fundamental to the formation of crystalline structures and aggregates, which in turn strongly influence the electronic properties of the bulk material.

Hydrogen Bonding: Although this compound itself does not have hydrogen bond donors, its carbonyl oxygens can act as hydrogen bond acceptors. In the presence of protic solvents (like water) or other molecules with -OH or -NH groups, MD simulations can model the formation, lifetime, and strength of intermolecular hydrogen bonds. Such interactions are known to occur between perylene derivatives and surfaces like ice, as has been investigated with DFT. escholarship.org MD simulations can extend this analysis to larger systems and longer timescales, providing a dynamic picture of these crucial surface interactions.

Simulation of Self-Assembly Processes and Aggregate Formation

The self-assembly of this compound and its derivatives is a critical area of research, driven by the potential to form well-ordered nanostructures with tailored optoelectronic properties. Computational simulations, particularly molecular dynamics (MD), provide a powerful lens to understand and predict these aggregation behaviors at the molecular level. nih.govnih.gov

Simulations can elucidate the fundamental intermolecular interactions that govern the self-assembly process. These interactions include π-π stacking between the aromatic cores of the perylenedione molecules and van der Waals forces. The planarity of the perylenedione core facilitates strong π-π stacking, which is a primary driving force for the formation of one-dimensional and two-dimensional aggregates.

Coarse-grained and all-atom MD simulations are employed to model the aggregation of these molecules over time. nih.gov These simulations can predict the morphology of the resulting aggregates, such as nanofibers, nanobelts, and nanosheets. nih.gov The accuracy of these predictions is sensitive to the number of molecules included in the simulation, with a larger number of molecules providing a more realistic representation of the self-assembly process. nih.gov For instance, simulations with fewer than 100 molecules may not accurately capture the full extent of aggregation. nih.gov

Theoretical models can be used to calculate metrics like the aggregation propensity, which quantifies the tendency of the molecules to self-assemble based on changes in the solvent-accessible surface area. nih.gov These computational approaches allow for the screening of different molecular designs and environmental conditions to identify those that favor the formation of desired aggregate structures. nih.gov

Dynamics of this compound in Different Environments (solution, adsorbed states)

The behavior of this compound is significantly influenced by its surrounding environment, whether in solution or adsorbed onto a surface. Molecular dynamics simulations are instrumental in revealing the intricate details of these dynamics. nih.govstanford.edu

In Solution: In a solvent, this compound molecules are in constant motion, and their interactions with solvent molecules dictate their solubility and aggregation behavior. stanford.eduacs.org MD simulations can track the trajectory of individual molecules, providing insights into solvation shell structures and the energetics of solvent-solute interactions. acs.org The choice of solvent can dramatically affect the self-assembly process by modulating the strength of the π-π interactions between perylenedione molecules.

Adsorbed States: When adsorbed onto a solid substrate, the dynamics of this compound are constrained. The nature of the surface plays a crucial role in determining the orientation and packing of the adsorbed molecules. mdpi.com For example, non-covalent functionalization of materials like graphene with aromatic molecules such as perylenedione derivatives can be studied computationally to understand how π-π stacking influences the electronic properties of the composite material. researchgate.net

Simulations can model the adsorption process and predict the most stable adsorption geometries. mdpi.com The interaction energy between the molecule and the surface, a key parameter that can be calculated, governs the stability of the adsorbed layer. mdpi.com These computational studies are vital for applications where this compound is used as a thin film, such as in organic electronic devices.

The table below summarizes key parameters often investigated in molecular dynamics simulations of this compound.

| Simulation Parameter | Description | Relevance |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | Determines the accuracy of the calculated intermolecular and intramolecular forces. |

| Time Step | The discrete interval at which the equations of motion are integrated. | A smaller time step (e.g., 1-2 fs) is necessary to capture the fastest molecular motions and ensure simulation stability. nih.gov |

| System Size | The number of molecules included in the simulation box. | Affects the ability to observe large-scale phenomena like aggregation and can influence calculated properties. nih.gov |

| Boundary Conditions | The conditions imposed at the edges of the simulation box (e.g., periodic boundary conditions). | Allows for the simulation of a bulk system by eliminating edge effects. acs.org |

| Temperature & Pressure | Thermodynamic variables that are controlled during the simulation. | These conditions can significantly impact molecular dynamics and phase behavior. acs.org |

Kinetic and Mechanistic Modeling